Ácido clodrónico

Descripción general

Descripción

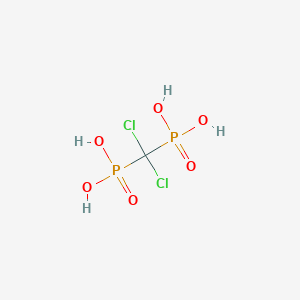

El ácido clodrónico, también conocido como diclorometilenobisfosfonato, es un bisfosfonato de primera generación. Se utiliza principalmente como un fármaco antiosteoporótico para prevenir y tratar la osteoporosis en mujeres y hombres posmenopáusicos. Además, se utiliza para controlar la hipercalcemia de malignidad, el mieloma múltiple y el dolor relacionado con fracturas debido a sus efectos antiinflamatorios .

Aplicaciones Científicas De Investigación

El ácido clodrónico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis de otros bisfosfonatos y compuestos relacionados.

Biología: El ácido clodrónico se emplea en medicina experimental para agotar selectivamente los macrófagos.

Medicina: Se utiliza para tratar la osteoporosis, la hipercalcemia de malignidad y el mieloma múltiple. También ayuda a reducir los marcadores inflamatorios como la interleucina-1 beta, la interleucina-6 y el factor de necrosis tumoral alfa.

Industria: El ácido clodrónico se utiliza en la producción de inhibidores de la resorción ósea y agentes antihipercalcèmicos

Mecanismo De Acción

El ácido clodrónico funciona inhibiendo la resorción ósea mediada por osteoclastos. Se une a la hidroxiapatita en el hueso, y cuando los osteoclastos intentan resorber el hueso, captan el ácido clodrónico. Dentro de los osteoclastos, el ácido clodrónico se metaboliza en un análogo no hidrolizable del trifosfato de adenosina (ATP), que induce la apoptosis (muerte celular programada) de los osteoclastos. Este proceso reduce la resorción ósea y ayuda a mantener la densidad ósea .

Compuestos Similares:

Ácido Etidrónico: Otro bisfosfonato de primera generación con usos similares pero con una estructura química diferente.

Ácido Tiludrónico: Similar al ácido clodrónico, pero contiene un átomo de azufre en su estructura.

Ácido Zoledrónico: Un bisfosfonato de tercera generación con un átomo de nitrógeno, que ofrece una mayor potencia y una duración de acción más prolongada.

Singularidad del Ácido Clodrónico: El ácido clodrónico es único debido a su estructura no nitrogenada, que lo diferencia de los bisfosfonatos más nuevos como el ácido zoledrónico. Su uso principal en medicina experimental para agotar los macrófagos también lo diferencia de otros bisfosfonatos .

Análisis Bioquímico

Biochemical Properties

Clodronic Acid interacts with various enzymes and proteins in the body. These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . It has shown anti-inflammatory effects, as evidenced by a reduction in inflammatory markers like IL-1β, IL-6, and TNF-α .

Cellular Effects

Clodronic Acid has significant effects on various types of cells and cellular processes. It is used in experimental medicine to selectively deplete macrophages . It also influences cell function by reducing vertebral fractures, hyperparathyroidism, hypercalcemia in malignancy, and multiple myeloma .

Molecular Mechanism

The molecular mechanism of Clodronic Acid involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of Clodronic Acid vary with different dosages in animal models. For example, it is approved for use in horses under the trade name Osphos, for treatment of bone resorptive processes of navicular syndrome . Clinical effects (e.g., improvement of lameness) after a single treatment can be seen up to 6 months post-treatment .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido clodrónico se puede sintetizar mediante la reacción de tricloruro de fósforo con cloruro de metileno en presencia de agua. La reacción se desarrolla de la siguiente manera:

PCl3+CH2Cl2+3H2O→CH2(PO3H2)2+3HCl

Métodos de Producción Industrial: En entornos industriales, el ácido clodrónico se produce haciendo reaccionar tricloruro de fósforo con cloruro de metileno en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente como tetrahidrofurano (THF) o acetonitrilo para garantizar una mezcla adecuada y control de temperatura. El producto luego se purifica mediante técnicas de cristalización o recristalización {_svg_2}.

Tipos de Reacciones:

Oxidación: El ácido clodrónico puede sufrir reacciones de oxidación, aunque estas son menos comunes.

Reducción: Las reacciones de reducción no son típicas para el ácido clodrónico.

Sustitución: El ácido clodrónico puede sufrir reacciones de sustitución, particularmente con nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes fuertes como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃).

Sustitución: Los nucleófilos como los iones hidróxido (OH⁻) o las aminas (RNH₂) pueden reaccionar con el ácido clodrónico en condiciones básicas.

Productos Principales Formados:

Comparación Con Compuestos Similares

Etidronic Acid: Another first-generation bisphosphonate with similar uses but different chemical structure.

Tiludronic Acid: Similar to clodronic acid but contains a sulfur atom in its structure.

Zoledronic Acid: A third-generation bisphosphonate with a nitrogen atom, offering higher potency and longer duration of action.

Uniqueness of Clodronic Acid: Clodronic acid is unique due to its non-nitrogenous structure, which differentiates it from newer bisphosphonates like zoledronic acid. Its primary use in experimental medicine to deplete macrophages also sets it apart from other bisphosphonates .

Actividad Biológica

Clodronic acid, a first-generation bisphosphonate, is primarily known for its role in inhibiting osteoclast-mediated bone resorption. This compound has garnered attention not only for its applications in treating bone disorders but also for its broader biological activities, particularly concerning immune modulation and inflammation. This article delves into the biological activity of clodronic acid, highlighting its mechanisms, clinical applications, and recent research findings.

Clodronic acid functions by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidity releases clodronic acid, which is taken up by these cells through fluid-phase endocytosis. Once inside the osteoclasts, clodronic acid disrupts their function, leading to apoptosis and thus reducing bone resorption rates . This mechanism underpins its therapeutic use in conditions such as osteoporosis and metastatic bone disease.

Immune Modulation

Recent studies have revealed that clodronic acid also exhibits significant effects on immune cells, particularly macrophages and neutrophils. Clodronate liposomes are utilized to selectively deplete macrophages in various experimental settings, allowing researchers to investigate the role of these cells in diseases like autoimmunity and cancer .

Neutrophil "Stunning"

A novel aspect of clodronic acid's biological activity is its effect on neutrophils. Research indicates that treatment with clodronate leads to a "stunning" effect on neutrophils, characterized by reduced production of reactive oxygen species (ROS) and cytokines, impaired phagocytosis, and diminished migratory capabilities . This finding suggests potential therapeutic avenues for conditions driven by chronic neutrophil activation.

Clinical Applications

Clodronic acid has been widely studied for its efficacy in managing skeletal morbidity associated with malignancies. The Medical Research Council (MRC) Myeloma IX trial demonstrated that while clodronic acid effectively reduced skeletal-related events in patients with multiple myeloma, it was less effective than zoledronic acid in improving overall survival and progression-free survival .

Table 1: Clinical Outcomes of Clodronic Acid vs. Zoledronic Acid

| Outcome Measure | Clodronic Acid | Zoledronic Acid | Significance |

|---|---|---|---|

| Skeletal-related events | 597 events | 419 events | p < 0.0001 |

| Overall survival (months) | 5.5 months less | N/A | p = 0.0118 |

| Progression-free survival | N/A | HR 0.88 | p = 0.0179 |

Case Studies

Case Study 1: Osteoporosis Management

In a clinical setting focusing on postmenopausal women with osteoporosis, clodronic acid was administered over a two-year period. Results indicated a significant increase in bone mineral density (BMD) compared to baseline measurements, underscoring its role in preventing bone loss.

Case Study 2: Rheumatoid Arthritis

A study utilizing a K/BxN serum transfer model of arthritis demonstrated that clodronate treatment led to a marked reduction in arthritis severity through macrophage depletion . This highlights the potential of clodronic acid in managing inflammatory conditions beyond its traditional applications.

Research Findings

Recent investigations have expanded our understanding of clodronic acid's biological activities:

- Inflammatory Arthritis : Clodronate has been shown to downregulate joint inflammation by depleting macrophages that produce chemotactic factors contributing to cartilage damage .

- Neutrophil Function : Clodronate-treated neutrophils exhibited reduced inflammatory responses and impaired function, suggesting a mechanism that could be exploited for therapeutic purposes in autoimmune diseases .

Propiedades

IUPAC Name |

[dichloro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSIXWWBWUQEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Cl2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046959 | |

| Record name | Clodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.47e+00 g/L | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts. | |

| Record name | Clodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10596-23-3 | |

| Record name | Clodronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clodronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Clodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.